Tepirindole
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Overview
Description
Tepirindole is an indole derivative known for its high affinity for dopamine, serotonin, and norepinephrine receptors. It has been investigated for its potential to alleviate adverse effects of neuroleptics such as haloperidol . This compound is primarily studied for its psychotropic effects and potential therapeutic applications in treating psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tepirindole typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups. For example, chlorination can be achieved using thionyl chloride.
Cyclization: The final step involves cyclization to form the complete this compound structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tepirindole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens (e.g., chlorine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride for chlorination, alkyl halides for alkylation.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated or alkylated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study indole chemistry and reactions.
Biology: Investigated for its interactions with neurotransmitter receptors.
Industry: Potential use in the development of new psychotropic drugs.
Mechanism of Action
Tepirindole exerts its effects primarily through its high affinity for dopamine, serotonin, and norepinephrine receptors. By modulating these neurotransmitter systems, this compound can influence mood, cognition, and behavior. The exact molecular pathways involved include inhibition of neurotransmitter reuptake and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of tepirindole, used in various chemical syntheses.
Serotonin: A neurotransmitter with a similar indole structure.
Dopamine: Another neurotransmitter that this compound interacts with.
Uniqueness of this compound
This compound’s uniqueness lies in its high affinity for multiple neurotransmitter receptors and its potential to alleviate neuroleptic-induced adverse effects without causing significant catalepsy . This makes it a promising candidate for further research and development in psychotropic drug therapy.
Properties
CAS No. |
72808-81-2 |
---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19ClN2/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16/h3-5,10-11,18H,2,6-9H2,1H3 |
InChI Key |
ZRCUMOBNOPSLKM-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
Related CAS |
72808-80-1 (mono-hydrochloride) |
Synonyms |
HR 592 RU 27592 tepirindole tepirindole hydrochloride tepirindole monohydrochloride |
Origin of Product |
United States |
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